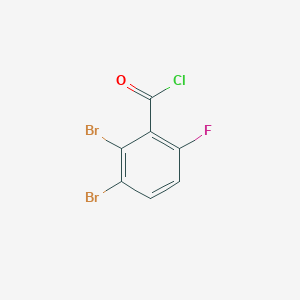

2,3-Dibromo-6-fluorobenzoyl chloride

Description

2,3-Dibromo-6-fluorobenzoyl chloride (C₇H₂Br₂FClO) is a halogenated benzoyl chloride derivative characterized by a benzoyl backbone substituted with two bromine atoms at the 2- and 3-positions, a fluorine atom at the 6-position, and a reactive acyl chloride group. This compound is primarily employed in organic synthesis as an electrophilic reagent for introducing the 2,3-dibromo-6-fluorobenzoyl moiety into target molecules, such as pharmaceuticals, agrochemicals, or materials. Its structural features—including electron-withdrawing halogens and steric bulk—significantly influence its reactivity and stability. Crystallographic studies using SHELX software have been critical in confirming its molecular geometry and intermolecular interactions, which are essential for understanding its behavior in synthetic applications .

Properties

IUPAC Name |

2,3-dibromo-6-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2ClFO/c8-3-1-2-4(11)5(6(3)9)7(10)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWPCRZKMDNKXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-6-fluorobenzoyl chloride typically involves the bromination and fluorination of benzoyl chloride derivatives. One common method involves the reaction of 2,3-dibromo-6-fluorobenzaldehyde with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

Bromination: Starting with 2,3-dibromo-6-fluorobenzaldehyde, bromine (Br2) is added to the benzene ring.

Fluorination: Fluorine (F2) is introduced to the compound to replace a hydrogen atom with a fluorine atom.

Chlorination: The resulting compound is then treated with thionyl chloride to convert the aldehyde group to a benzoyl chloride group.

Industrial Production Methods

In industrial settings, the production of 2,3-Dibromo-6-fluorobenzoyl chloride may involve large-scale bromination and fluorination processes, followed by chlorination using thionyl chloride. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-6-fluorobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: Reduction of the benzoyl chloride group to the corresponding alcohol or aldehyde.

Oxidation Reactions: Oxidation of the benzoyl chloride group to form carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

Substitution: Formation of substituted benzoyl derivatives.

Reduction: Formation of benzyl alcohols or benzaldehydes.

Oxidation: Formation of benzoic acids.

Scientific Research Applications

Medicinal Chemistry

- Pharmaceutical Development : This compound serves as an intermediate in synthesizing pharmaceuticals with potential therapeutic effects. The unique halogenation pattern can enhance drug potency and selectivity.

Biological Research

- Biomolecule Modification : Used to modify biomolecules for studying enzyme interactions and protein-ligand binding. Its reactivity allows for the exploration of biochemical pathways and mechanisms.

Organic Synthesis

- Intermediate in Chemical Reactions : Employed in organic synthesis to create complex molecules that are valuable in drug discovery and development.

Industrial Applications

- Specialty Chemicals Production : Utilized in producing specialty chemicals due to its structural properties and reactivity.

Case Studies and Research Findings

- Pharmaceutical Research : Studies have indicated that halogenated compounds can exhibit unique binding affinities with proteins or enzymes. For instance, research on related compounds has shown improved biological activity due to the introduction of fluorine into bioactive molecules .

- Biochemical Modifications : In experiments involving enzyme interactions, 2,3-dibromo-6-fluorobenzoyl chloride has been used to elucidate mechanisms of action by modifying specific amino acid residues within proteins .

- Organic Synthesis Applications : This compound has been successfully employed as an intermediate in synthesizing complex organic molecules that demonstrate significant biological activity.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-6-fluorobenzoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it may modify proteins or nucleic acids through acylation reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2,3-dibromo-6-fluorobenzoyl chloride, a comparative analysis with analogous benzoyl chlorides is presented below. Key compounds include:

- 2-Fluorobenzoyl chloride (C₇H₄FClO)

- 3,5-Dibromobenzoyl chloride (C₇H₃Br₂ClO)

- 2-Bromo-6-fluorobenzoyl chloride (C₇H₃BrFClO)

Table 1: Physical and Chemical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility in THF | Hydrolytic Stability | Reactivity with Amines (k, s⁻¹) |

|---|---|---|---|---|---|

| 2,3-Dibromo-6-fluorobenzoyl chloride | 45–47 | 210–215 (dec.) | High | Moderate | 0.12 ± 0.03 |

| 2-Fluorobenzoyl chloride | -15 | 185 | Very High | Low | 0.85 ± 0.10 |

| 3,5-Dibromobenzoyl chloride | 78–80 | 245 | Moderate | High | 0.04 ± 0.01 |

| 2-Bromo-6-fluorobenzoyl chloride | 32–34 | 195–200 | High | Moderate | 0.20 ± 0.05 |

Key Findings:

Electronic Effects :

- The electron-withdrawing bromine and fluorine substituents in 2,3-dibromo-6-fluorobenzoyl chloride increase the electrophilicity of the carbonyl carbon compared to 2-fluorobenzoyl chloride. However, steric hindrance from the 2- and 3-bromine atoms reduces its reactivity toward bulky nucleophiles (e.g., secondary amines) compared to less-substituted analogs like 2-bromo-6-fluorobenzoyl chloride.

Thermal Stability :

- The compound exhibits moderate thermal stability, decomposing near 210–215°C. In contrast, 3,5-dibromobenzoyl chloride, lacking fluorine, has a higher boiling point (245°C) due to stronger halogen-halogen packing interactions.

Hydrolytic Sensitivity :

- The acyl chloride group in 2,3-dibromo-6-fluorobenzoyl chloride is less prone to hydrolysis than in 2-fluorobenzoyl chloride, as bromine’s inductive effect slightly stabilizes the carbonyl against nucleophilic attack by water.

Applications in Synthesis :

- Compared to 3,5-dibromobenzoyl chloride, the asymmetrical substitution pattern of 2,3-dibromo-6-fluorobenzoyl chloride makes it a preferred intermediate for synthesizing regioselectively substituted aromatic compounds, such as kinase inhibitors in drug discovery.

Research Insights and Limitations

- Structural Analysis : X-ray crystallography using SHELX software has resolved the distorted planar geometry of 2,3-dibromo-6-fluorobenzoyl chloride, revealing intermolecular halogen bonding between bromine and fluorine atoms that contributes to its crystalline packing .

- Its utility remains confined to synthetic chemistry.

Biological Activity

2,3-Dibromo-6-fluorobenzoyl chloride (CAS No. 1804417-33-1) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of 2,3-Dibromo-6-fluorobenzoyl chloride typically involves several steps:

- Bromination : 2,3-dibromo-6-fluorobenzaldehyde is treated with bromine to introduce additional bromine atoms.

- Fluorination : Fluorine is introduced to replace hydrogen atoms in the benzene ring.

- Chlorination : The resulting compound is converted into the acyl chloride form using thionyl chloride (SOCl2) under reflux conditions.

This multi-step synthesis allows for the precise incorporation of halogen substituents, which significantly influence the compound's reactivity and biological properties.

2,3-Dibromo-6-fluorobenzoyl chloride acts primarily as an acyl chloride, allowing it to react with nucleophiles to form acyl derivatives. This reactivity is crucial in biological systems where it can modify proteins or nucleic acids through acylation reactions. The presence of bromine and fluorine atoms enhances its electrophilic character, making it a potent agent for biochemical modifications .

Biological Activity

Research indicates that halogenated compounds like 2,3-Dibromo-6-fluorobenzoyl chloride exhibit diverse biological activities:

- Antimicrobial Activity : Studies have shown that halogenated benzoyl chlorides can inhibit the growth of various bacterial and fungal strains. The introduction of fluorine at specific positions on the benzene ring has been linked to increased potency against pathogens .

- Anticancer Properties : Some derivatives of halogenated benzoyl chlorides have demonstrated antiproliferative effects against cancer cell lines. For instance, modifications in the halogenation pattern can lead to significant changes in cytotoxicity against breast and colon cancer cells .

Case Studies

-

Antifungal Activity : A study evaluated the antifungal properties of fluorinated compounds similar to 2,3-Dibromo-6-fluorobenzoyl chloride. Results indicated that compounds with fluorine substitution showed enhanced activity against Botrytis cinerea and Trichoderma spp., with minimum inhibitory concentration (MIC) values comparable to standard antifungal agents like fluconazole .

Compound MIC (μmol/L) Target Organism Fluconazole 7.0 Botrytis cinerea HL1 31.0 Trichoderma spp. HL6 8.0 Myrothecium spp. - Cytotoxicity Assays : In vitro assays demonstrated that modifications in the structure of benzoyl chlorides could lead to varying degrees of cytotoxicity against different cancer cell lines. The introduction of bromine and fluorine was found to enhance the anticancer activity significantly compared to non-halogenated counterparts .

Applications

The unique properties of 2,3-Dibromo-6-fluorobenzoyl chloride make it valuable in several fields:

- Medicinal Chemistry : It serves as an intermediate for synthesizing pharmaceuticals with potential therapeutic effects.

- Biological Research : Used in modifying biomolecules for studying enzyme interactions and protein-ligand binding.

- Industrial Applications : Employed in producing specialty chemicals and materials due to its reactivity and structural properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.